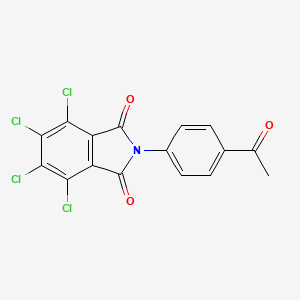
3-Amino-4-pyrrolidinylmethylxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-pyrrolidinylmethylxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-pyrrolidinylmethylxanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-arylpyridin-2(1H)-one derivatives with azlactones. The azlactones are synthesized by condensing hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid . The resulting intermediate is then subjected to further reactions to yield the desired xanthone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and catalytic methods, such as ytterbium, palladium, ruthenium, and copper catalysis, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-Amino-4-pyrrolidinylmethylxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
科学的研究の応用
3-Amino-4-pyrrolidinylmethylxanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
作用機序
The mechanism of action of 3-Amino-4-pyrrolidinylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
類似化合物との比較
Similar Compounds
9H-xanthen-9-one: A parent compound of the xanthone family with a similar core structure.
3-Amino-4-arylpyridin-2(1H)-one: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-Amino-4-pyrrolidinylmethylxanthen-9-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
43160-00-5 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
3-amino-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18N2O2/c19-15-8-7-13-17(21)12-5-1-2-6-16(12)22-18(13)14(15)11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-11,19H2 |
InChIキー |
AYUBGEAOKHIPPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


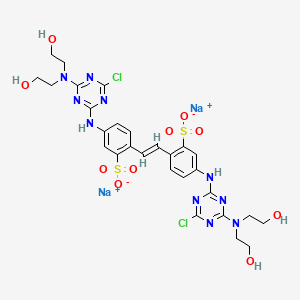
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
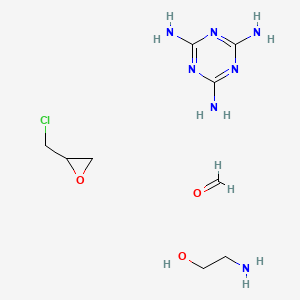
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
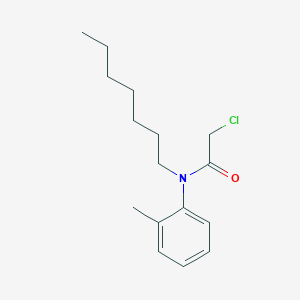
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
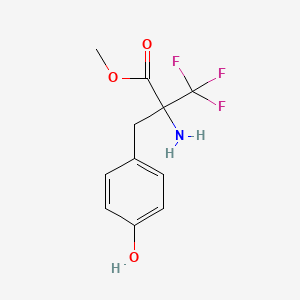
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
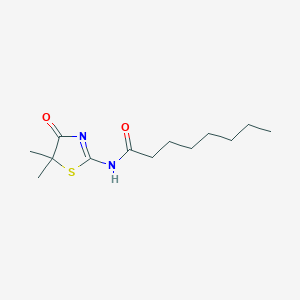
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
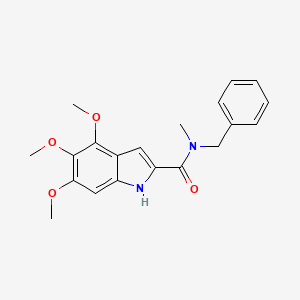
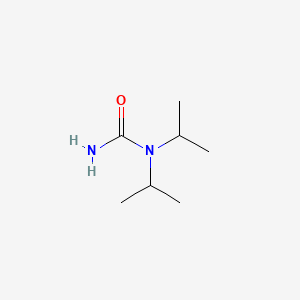
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
